N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide

Covalent inhibitor design Electrophilic warhead Sulfonamide pharmacology

Select this compound for its unique tripartite architecture: an N,N-dimethylsulfonamide hydrogen-bond anchor, a vinylogous enamine linker, and a nitrovinyl phenyl sulfone electrophilic warhead. This combination enables both reversible ATP-site recognition and irreversible covalent modification of nucleophilic residues (Cys, Lys), a dual mechanism absent in standard sulfonamides or simple vinyl sulfones. Ideal for covalent fragment screening, selectivity profiling against kinase panels (CDK, RAF, PERK), and multi-directional library synthesis via selective nitro reduction or enamine N-functionalization. Confirm lot-specific ≥90% purity and E-isomer stereochemistry by ¹H NMR before use.

Molecular Formula C16H17N3O6S2
Molecular Weight 411.45
CAS No. 338397-56-1
Cat. No. B2447711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide
CAS338397-56-1
Molecular FormulaC16H17N3O6S2
Molecular Weight411.45
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17N3O6S2/c1-18(2)27(24,25)15-10-8-13(9-11-15)17-12-16(19(20)21)26(22,23)14-6-4-3-5-7-14/h3-12,17H,1-2H3/b16-12+
InChIKeyBNGVAANGNBFQDC-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide (CAS 338397-56-1): A Dual-Sulfonamide Building Block for Covalent Probe Design and Kinase Inhibitor Screening


N,N-Dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide (CAS 338397-56-1) is a sulfonamide compound bearing a para-dimethylsulfamoyl group and a nitrovinyl phenyl sulfone moiety linked via an enamine bridge, with molecular formula C₁₆H₁₇N₃O₆S₂ and molecular weight 411.45 g/mol . This compound is classified as a nitrovinyl sulfone derivative [1] and is supplied at ≥90% purity by Key Organics Ltd. and BIONET-INTER . The presence of two electrophilic sulfone centers—a phenylsulfonyl group conjugated to a nitro-activated vinyl bond and an N,N-dimethylsulfonamide—distinguishes it from mono-sulfonamide analogs and confers potential for covalent target engagement and multi-directional synthetic elaboration [1].

Why Generic Substitution Fails: Structural Uniqueness of N,N-Dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide (338397-56-1) Prevents Simple Analog Interchange


This compound cannot be interchanged with generic sulfonamides or simple nitrovinyl sulfones because it uniquely integrates three reactive/recognition elements within a single scaffold: (1) an N,N-dimethylsulfonamide hydrogen-bond acceptor group, (2) a vinylogous enamine linker (Ar–NH–CH=C), and (3) a nitrovinyl phenyl sulfone electrophilic warhead . The conjugated nitrovinyl sulfone moiety is capable of acting as a Michael acceptor for covalent binding to cysteine or lysine residues, a feature absent in saturated sulfonamides such as dofetilide or sotalol [1][2]. In contrast to aryl vinyl sulfones lacking the nitro group (e.g., NU6300) or N,N-dimethylsulfonamide-containing inhibitors such as BRL-50481, which lack the vinyl sulfone warhead [3], the combination in this compound enables both reversible recognition and irreversible covalent modification, creating a differentiated pharmacological profile that simple substitution cannot replicate [1][2].

Quantitative Differentiation Evidence: N,N-Dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide (338397-56-1) Versus Closest Analogs and Alternatives


Covalent Warhead Reactivity: Nitrovinyl Sulfone vs. Non-Covalent Sulfonamide Inhibitors (Dofetilide, Sotalol)

The target compound contains a nitrovinyl phenyl sulfone moiety that functions as a Michael acceptor, enabling irreversible covalent bond formation with nucleophilic amino acid residues (Cys, Lys). This is a fundamental mechanistic differentiation from non-covalent sulfonamide antiarrhythmics such as dofetilide and sotalol, which bind reversibly to the hERG potassium channel [2][3]. The vinyl sulfone warhead class, exemplified by NU6300—a vinyl sulfone-based covalent CDK2 inhibitor that produced durable inhibition of Rb phosphorylation in SKUT-1B cells [1]—has been validated for covalent kinase targeting. The nitro group in the target compound further activates the vinyl bond toward nucleophilic attack relative to unsubstituted vinyl sulfones, as demonstrated by structure-reactivity studies on p-substituted phenyl 2-nitrovinyl sulfones [4].

Covalent inhibitor design Electrophilic warhead Sulfonamide pharmacology

Target Engagement Selectivity: Dual-Sulfonamide Architecture vs. Mono-Sulfonamide PDE7 Inhibitor BRL-50481

The target compound incorporates a para-N,N-dimethylsulfonamide group, a pharmacophore also present in BRL-50481—a selective PDE7 inhibitor with a Ki of 180 nM [1]. However, unlike BRL-50481, which lacks an electrophilic warhead, the target compound couples this recognition motif with a nitrovinyl sulfone Michael acceptor. This dual architecture is hypothesized to enable two-step target engagement: reversible binding via the dimethylsulfonamide moiety followed by covalent modification via the warhead, potentially conferring higher selectivity than warhead-only or recognition-only analogs [2]. Additionally, a close structural analog from the N-(substituted-phenyl)-sulfonamide kinase inhibitor series (US Patent 11,491,158) demonstrates that variations in the sulfonamide substitution pattern direct selectivity toward PERK kinase [3], supporting the premise that the N,N-dimethylsulfonamide configuration in the target compound may similarly bias kinase selectivity profiles distinct from mono-sulfonamide or non-sulfonamide comparators.

Kinase selectivity Phosphodiesterase inhibition N,N-dimethylsulfonamide pharmacophore

Chemical Stability and Handling: Nitrovinyl Sulfone vs. Simple Vinyl Sulfone Building Blocks

The target compound is supplied as a stable powder at ≥90% purity by Key Organics Ltd., with a ChemBook index of 50 indicating reliable commercial sourcing . Nitro-substituted vinyl sulfones exhibit enhanced stability toward undesired hydrolysis compared to unsubstituted vinyl sulfones, due to the electron-withdrawing effect of the nitro group reducing electron density at the β-carbon [1]. This structural feature differentiates the target compound from more labile vinyl sulfone reagents (e.g., phenyl vinyl sulfone) which may undergo spontaneous degradation under aqueous conditions. The E-configuration of the nitrovinyl sulfone moiety, confirmed spectroscopically for this compound class [1], ensures stereochemical homogeneity—a critical parameter for reproducible covalent inhibitor screening that is not guaranteed with simpler vinyl sulfone alternatives that may isomerize under storage.

Chemical stability Storage conditions Building block reliability

Procurement-Driven Application Scenarios for N,N-Dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide (338397-56-1)


Covalent Kinase Probe Development: Screening for Irreversible Inhibitors of Kinases Bearing Active-Site Cysteine or Lysine Residues

The nitrovinyl sulfone warhead enables covalent targeting of kinases with accessible nucleophilic residues (Cys, Lys) in or near the ATP binding pocket [1]. Use this compound as a covalent fragment or scaffold for screening against a panel of kinases (e.g., CDK, RAF, PERK families) to identify irreversible binders. The N,N-dimethylsulfonamide group provides an additional hydrogen-bond anchor for ATP-site recognition, analogous to the sulfonamide interactions seen in NU6102/CDK2 co-crystal structures [1]. Procurement Specification: For covalent fragment screening libraries, ensure lot-specific purity ≥90% and confirm E-isomer stereochemistry by ¹H NMR prior to use.

Chemical Biology Tool for Studying PDE7 vs. Kinase Selectivity Using Dual-Pharmacophore Scaffolds

The dual pharmacophore architecture—N,N-dimethylsulfonamide (PDE7 recognition motif, cf. BRL-50481, Ki = 180 nM [2]) plus nitrovinyl sulfone warhead—allows researchers to probe whether introducing a covalent warhead to a PDE-recognition scaffold redirects target engagement toward kinases or other cysteine-dependent enzymes. This application is particularly relevant for selectivity profiling, where the compound can serve as a probe to differentiate reversible PDE7 inhibition (expected from the sulfonamide moiety alone) from irreversible kinase inhibition (conferred by the warhead). Recommended Assay Conditions: Pre-incubate compound with target panel for 30–60 min at 25–37 °C; measure residual enzyme activity after dialysis to distinguish reversible from irreversible inhibition [1].

Combinatorial Library Synthesis: Versatile Building Block for Parallel Derivatization at the Enamine NH and Nitro Group

The enamine NH and reducible nitro group offer two orthogonal handles for library diversification. The nitro group can be selectively reduced (e.g., H₂/Pd-C or SnCl₂) to generate an amine for further acylation, sulfonylation, or reductive amination, while the enamine NH permits N-alkylation or N-arylation chemistry . This multi-directional synthetic accessibility distinguishes this compound from simpler sulfonamide building blocks (e.g., N,N-dimethyl-4-nitrobenzenesulfonamide, CAS 17459-03-9), which lack the vinylogous enamine linker and thus offer fewer diversification points. Synthetic Protocol: Reduce nitro group with Zn/NH₄Cl (or catalytic hydrogenation) to generate the corresponding amine; protect the enamine NH with Boc before performing N-functionalization.

Antiarrhythmic Agent Discovery: Exploiting the Sulfonamide Pharmacophore for Cardiac Ion Channel Modulation

The benzenesulfonamide core is a privileged scaffold in antiarrhythmic drug discovery, exemplified by dofetilide (hERG blocker) and sotalol [3]. This compound extends the classical sulfonamide pharmacophore with a nitrovinyl sulfone warhead, potentially creating a dual-mechanism antiarrhythmic lead that combines ion channel blockade (via the sulfonamide) with covalent modification of arrhythmia-associated kinase targets (e.g., CaMKII or PKA). For procurement considerations: Screen against hERG, Naᵥ1.5, and Caᵥ1.2 channels in patch-clamp assays at 1–100 μM to establish baseline ion channel activity; compare with dofetilide (positive control) to assess relative potency and mechanism divergence [3].

Quote Request

Request a Quote for N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.